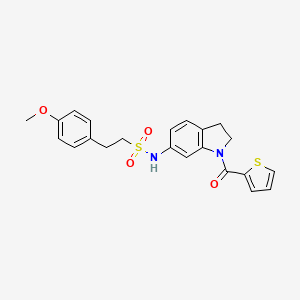

2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-28-19-8-4-16(5-9-19)11-14-30(26,27)23-18-7-6-17-10-12-24(20(17)15-18)22(25)21-3-2-13-29-21/h2-9,13,15,23H,10-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEWPDCMJWSNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a methoxyphenyl group, an indoline moiety, and a thiophene carbonyl, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that the compound can inhibit the growth of various cancer cell lines, including prostate and colon cancer cells.

- MDM2 Inhibition : It has been identified as a potent inhibitor of the murine double minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. Inhibiting MDM2 can lead to increased p53 activity and subsequent apoptosis in cancer cells .

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the overall therapeutic potential of the compound.

Anticancer Activity

In vitro studies have demonstrated that This compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values of 38 nM in RS4;11 acute leukemia cells, 18 nM in LNCaP prostate cancer cells, and 104 nM in HCT116 colon cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- MDM2 Binding : The compound binds to MDM2 with high affinity, disrupting its interaction with p53. This leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis in tumor cells .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound results in G1 phase arrest in various cancer cell lines.

Case Studies

Several case studies highlight the efficacy of this compound:

-

Prostate Cancer Model :

- In a xenograft model of prostate cancer, administration of the compound led to significant tumor regression compared to control groups.

- Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

-

Acute Leukemia Study :

- A study involving RS4;11 cells showed that treatment with the compound resulted in enhanced cytotoxicity when combined with standard chemotherapy agents.

- The combination therapy exhibited synergistic effects, suggesting potential for clinical application.

Data Tables

| Activity Type | Cell Line | IC50 (nM) |

|---|---|---|

| Anticancer Activity | RS4;11 (Leukemia) | 38 |

| Anticancer Activity | LNCaP (Prostate) | 18 |

| Anticancer Activity | HCT116 (Colon) | 104 |

| Mechanism | Description |

|---|---|

| MDM2 Inhibition | High-affinity binding leading to p53 activation |

| Cell Cycle Arrest | Induction of G1 phase arrest |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects :

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression .

- Antimicrobial Properties : Research indicates that sulfonamide derivatives can possess antimicrobial activity, making this compound a candidate for further exploration in treating infections .

Understanding the interaction of this compound with biological targets is crucial. Interaction studies typically involve:

- Enzyme Inhibition : Assessing the ability of the compound to inhibit enzymes involved in cancer metabolism or bacterial growth.

- Receptor Binding : Evaluating how well the compound binds to specific receptors that may be implicated in disease processes .

Case Study 1: Anticancer Activity

A study focusing on similar indoline-thiophene compounds demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation revealed that sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects:

Table 1: Comparative Analysis of Key Compounds

Key Observations

A. Sulfonamide Backbone and Substituent Effects

- Target Compound vs. 6i : Both compounds contain sulfonamide linkages, but 6i features an ethenesulfonamide backbone with three methoxy groups on the phenyl ring. This substitution pattern in 6i correlates with reported antitumor activity, likely due to enhanced electron-donating effects and improved DNA intercalation . In contrast, the target’s thiophene-indolin moiety may prioritize kinase-binding interactions over DNA targeting.

- Target Compound vs. 7f: The quinolone derivative 7f uses a sulfonamide group to link to a fluorophenyl ring, a common strategy in antibacterial agents to enhance membrane penetration. The target’s indolin-thiophene system may offer distinct pharmacokinetic advantages, such as increased lipophilicity for blood-brain barrier penetration.

B. Role of Methoxyphenyl Groups

- The 4-methoxyphenyl group is present in both the target compound and Formoterol-related impurities. In Formoterol derivatives, this group contributes to beta-2 adrenergic receptor agonism by mimicking catecholamine structures . In the target compound, however, the methoxyphenyl likely modulates solubility or steric interactions rather than direct receptor activation.

C. Heterocyclic Moieties

- The thiophene-2-carbonyl group in the target compound introduces sulfur-based aromaticity, which may improve binding to metalloenzymes or hydrophobic pockets in biological targets. This contrasts with 6i’s trimethoxyphenyl group, which relies on oxygen-based electron donation for activity .

- The indolin core in the target compound is structurally distinct from 7f’s quinolone system. Indolins are frequently associated with kinase inhibition (e.g., sunitinib), whereas quinolones target DNA gyrase in bacteria .

Research Implications

- Antitumor Potential: The structural resemblance to 6i suggests the target compound could be screened for antiproliferative activity, particularly against kinases overexpressed in cancers.

- Antimicrobial Applications : The sulfonamide-thiophene combination may warrant evaluation against bacterial efflux pumps or biofilm formation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and heterocyclic functionalization. A validated approach involves:

- Step 1: Preparation of the indolin-6-amine core via reductive amination or palladium-catalyzed cross-coupling.

- Step 2: Thiophene-2-carbonyl group introduction via acylation using thiophene-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base).

- Step 3: Sulfonamide coupling using 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a catalyst (DMAP) in DMF at room temperature .

Key Considerations: Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry of the indoline ring and sulfonamide linkage. For example, the methoxy group () on the phenyl ring typically resonates at ~3.8 ppm in -NMR .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- HPLC-PDA: Assess purity (>95% by area normalization) using a C18 column (acetonitrile/water + 0.1% formic acid) .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Hypothesis Testing: Evaluate solubility (e.g., kinetic solubility assay in PBS) and metabolic stability (e.g., liver microsome assay) to identify bioavailability issues.

- Pharmacokinetic (PK) Profiling: Conduct dose-ranging studies in rodents to measure , , and half-life. Use LC-MS/MS for plasma quantification .

- Target Engagement Assays: Validate target binding in vivo via techniques like PET imaging or Western blotting of downstream biomarkers.

Advanced: What crystallographic strategies are effective for resolving the 3D structure of this compound?

Methodological Answer:

- Crystal Growth: Optimize solvent systems (e.g., slow evaporation in ethyl acetate/hexane) to obtain single crystals.

- Data Collection: Use a synchrotron source for high-resolution data (<1.0 Å) to resolve sulfonamide and thiophene carbonyl geometry.

- Refinement: Employ SHELXL for small-molecule refinement. Validate hydrogen bonding (e.g., N-H···O=S interactions) using Olex2 or Mercury .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituent variations on the methoxyphenyl (e.g., -OCH → -CF) or indoline ring (e.g., 5-F substitution).

- Functional Assays: Test analogs in target-specific assays (e.g., enzyme inhibition IC) and counter-screens for selectivity.

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding poses in the active site of the target protein .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., de-methylated analogs or sulfonic acid derivatives).

- Process Optimization: Adjust reaction stoichiometry (e.g., 1.2 eq. of sulfonyl chloride) and temperature to minimize side reactions.

- Purification: Employ preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) for final compound isolation .

Advanced: How to design in vivo efficacy studies for this compound in disease models?

Methodological Answer:

- Model Selection: Use xenograft models (e.g., human cancer cell lines) for oncology applications.

- Dosing Regimen: Administer via intraperitoneal injection (10–50 mg/kg, bid) for 21 days. Monitor tumor volume via caliper measurements.

- Toxicity Assessment: Perform histopathology on liver/kidney tissues and measure serum ALT/AST levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.